molecular formula C27H22BBrO2 B14025124 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane

2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane

Cat. No.: B14025124
M. Wt: 469.2 g/mol
InChI Key: KQRFVWJLVWIAQN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane: is an organoboron compound characterized by its unique structure, which includes a bromomethyl group attached to a dioxaborolane ring with four phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane typically involves the bromination of a precursor compound. One common method is the reaction of tetraphenyl-1,3,2-dioxaborolane with bromomethyl reagents under controlled conditions. For instance, using N-bromosuccinimide as a brominating agent in the presence of a solvent like dichloromethane or acetone can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane primarily involves its reactivity as a boron-containing compound. The bromomethyl group can undergo nucleophilic substitution, while the boron atom can participate in coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the phenyl groups, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane is unique due to its tetraphenyl-substituted dioxaborolane ring, which imparts distinct reactivity and stability compared to other bromomethyl compounds. This makes it particularly useful in specific synthetic applications and materials science .

Properties

Molecular Formula

C27H22BBrO2

Molecular Weight

469.2 g/mol

IUPAC Name

2-(bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane

InChI

InChI=1S/C27H22BBrO2/c29-21-28-30-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)27(31-28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

KQRFVWJLVWIAQN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CBr

Origin of Product

United States

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